molecular formula C22H25N5O2 B14938566 2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

Cat. No.: B14938566
M. Wt: 391.5 g/mol
InChI Key: KKIWGIOVNLYBCB-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxy group and a triazolopyridine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group onto the indole ring using methanol and a suitable catalyst.

    Formation of the Triazolopyridine Moiety: This involves the cyclization of a pyridine derivative with a triazole precursor.

    Coupling Reaction: The final step involves coupling the indole derivative with the triazolopyridine moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to altered metabolic processes.

    Gene Expression Modulation: The compound may influence the expression of specific genes, resulting in changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE shares structural similarities with other indole derivatives and triazolopyridine compounds, such as:
    • 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE
    • 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE

Uniqueness

  • The unique combination of the indole ring, methoxy group, and triazolopyridine moiety in 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

InChI

InChI=1S/C22H25N5O2/c1-15(2)13-17(22-25-24-20-9-4-5-11-27(20)22)23-21(28)14-26-12-10-16-18(26)7-6-8-19(16)29-3/h4-12,15,17H,13-14H2,1-3H3,(H,23,28)/t17-/m0/s1

InChI Key

KKIWGIOVNLYBCB-KRWDZBQOSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CN3C=CC4=C3C=CC=C4OC

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.